molecular formula C19H22N2O3S B2655044 propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 384351-63-7

propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2655044
CAS No.: 384351-63-7
M. Wt: 358.46
InChI Key: VCZIYARCBROZLU-UHFFFAOYSA-N
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Description

Propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a bicyclic heterocyclic core fused with a thiazine ring. Its structure includes a 4-methylphenyl group at the 6-position, a methyl group at the 8-position, and a propan-2-yl ester at the 7-carboxylate position. While direct synthesis data for this compound are absent in the provided evidence, analogs such as benzyl and ethyl esters with similar frameworks (e.g., 4-chlorophenyl or 4-fluorophenyl substituents) suggest a shared synthetic pathway involving cyclization and esterification .

The compound’s molecular formula is inferred as C₂₂H₂₃N₂O₃S (molecular weight ~425), based on structural similarities to its analogs (e.g., benzyl ester: C₂₂H₁₉ClN₂O₃S, MW 426.91 ). Its 4-methylphenyl group likely enhances lipophilicity, while the propan-2-yl ester may influence metabolic stability compared to smaller esters like methyl or ethyl.

Properties

IUPAC Name

propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11(2)24-18(23)16-13(4)20-19-21(15(22)9-10-25-19)17(16)14-7-5-12(3)6-8-14/h5-8,11,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZIYARCBROZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between a suitable aldehyde and a urea derivative under acidic conditions.

    Thiazine Ring Formation: The next step involves the introduction of the thiazine ring. This can be achieved through a cyclization reaction involving a thiourea derivative and an appropriate halogenated compound.

    Carboxylate Esterification: The final step is the esterification of the carboxylate group with isopropanol (propan-2-ol) in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The aromatic ring and the pyrimidine core can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

The compound propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesis methods, biological activities, and relevant case studies.

Chemical Characteristics

The compound belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. Its structure includes a thiazine ring fused with a pyrimidine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimido[2,1-b][1,3]thiazines exhibit promising anticancer properties. These compounds are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, a study demonstrated that similar thiazine derivatives showed significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that thiazine derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrimido[2,1-b][1,3]thiazine derivatives have been evaluated for their anti-inflammatory properties. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating signaling pathways involved in inflammatory responses .

Enzyme Inhibition

The compound is hypothesized to act as an enzyme inhibitor. For example, it may target specific kinases or phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cellular functions and has implications for treating diseases related to dysregulated signaling .

Case Study 1: Anticancer Activity

A recent study explored the anticancer effects of pyrimido[2,1-b][1,3]thiazine derivatives on human breast cancer cells. The findings suggested that these compounds induced apoptosis via mitochondrial pathways and significantly inhibited cell proliferation .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of similar thiazine derivatives against Klebsiella pneumoniae. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key analogs and their structural differences:

Compound Name (Ester Group; Phenyl Substituent) Molecular Formula Molecular Weight Key Structural Features References
Propan-2-yl 8-methyl-6-(4-methylphenyl)-... C₂₂H₂₃N₂O₃S* ~425 4-Methylphenyl; isopropyl ester Inferred
Benzyl 6-(4-chlorophenyl)-8-methyl-... C₂₂H₁₉ClN₂O₃S 426.915 4-Chlorophenyl; benzyl ester
Ethyl 6-(4-fluorophenyl)-8-methyl-... C₁₇H₁₆FN₂O₃S 365.38 4-Fluorophenyl; ethyl ester
Allyl 6-(4-methoxyphenyl)-8-methyl-... C₁₉H₁₉N₂O₄S 387.43 4-Methoxyphenyl; allyl ester
Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-... C₂₄H₂₄N₂O₅S 452.5 Benzyloxy-methoxyphenyl; methyl ester

Notes:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, F at the phenyl para-position) may enhance electrophilic reactivity, as seen in analogs like the 4-chlorophenyl derivative, which can act as an electrophile due to the methylthio leaving group . Ester Groups: Larger esters (e.g., benzyl, propan-2-yl) may improve membrane permeability compared to smaller esters (methyl, ethyl) .

Reactivity and Functional Group Behavior

  • Methylthio Group : In analogs like 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-..., the methylthio group at the 8-position acts as a leaving group, enabling electrophilic substitution or cyclization .
  • Nitrile Groups: Derivatives with nitrile substituents (e.g., 4-(4-cyanophenyl)-6-oxo-...) undergo further alkylation or cyclization to form polycyclic systems .
  • Ester Hydrolysis : Smaller esters (methyl, ethyl) are more prone to hydrolysis than bulky esters (benzyl, propan-2-yl), impacting metabolic stability .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl and propan-2-yl groups in the target compound likely increase logP compared to analogs with polar substituents (e.g., 4-methoxyphenyl in ).
  • Stereochemistry : Enantioselective synthesis of related pyrimido-benzothiazoles (e.g., ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-...) demonstrates the importance of chirality in bioactivity .

Biological Activity

Propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the pyrimido-thiazine class. Its structural complexity and unique functional groups suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H22N2O4SC_{19}H_{22}N_2O_4S with a molecular weight of 374.5 g/mol. The IUPAC name highlights its complex structure which includes a pyrimidine core fused with a thiazine ring.

Property Value
Molecular FormulaC19H22N2O4S
Molecular Weight374.5 g/mol
IUPAC NameThis compound
InChI KeyLGXWQIXMSGMCQS-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of pyrimidine and thiazine have shown promising results against various cancer cell lines:

  • Cell Line Studies :
    • MCF7 (Breast Cancer) : Compounds similar to propan-2-yl 8-methyl derivatives demonstrated IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 cells .
    • NCI-H460 (Lung Cancer) : Similar derivatives exhibited IC50 values around 0.39 µM .

These findings suggest that the compound may also possess potent anticancer properties due to its structural similarities with known bioactive molecules.

The proposed mechanisms for the biological activity of pyrimidine-thiazine derivatives include:

  • Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of protein kinases involved in cancer progression. For example, compounds targeting Aurora-A kinase have shown significant antiproliferative effects in vitro .
  • Induction of Apoptosis : Studies indicate that certain thiazine derivatives can induce apoptosis in cancer cells through activation of caspase pathways .

Case Studies

A series of case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Dual Kinase Inhibitors : A study focused on pyrimido-thiazine derivatives demonstrated their ability to inhibit both Aurora A and VEGF receptor kinases, leading to reduced tumor growth in xenograft models .

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